4,4'-Diaminooctafluorobiphenyl

Description

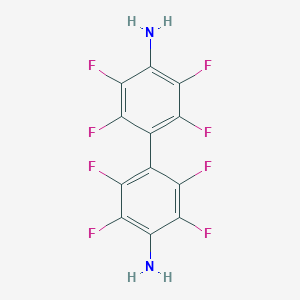

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOLORXQTIGHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061424 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038-66-0 | |

| Record name | 4,4′-Diaminooctafluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluorobenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoro-4,4'-biphenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Diaminooctafluorobiphenyl: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 4,4'-Diaminooctafluorobiphenyl, a fluorinated aromatic diamine of significant interest in the development of high-performance polymers and advanced materials. Its unique combination of thermal stability, chemical resistance, and specific electronic properties makes it a valuable building block in materials science and potentially in the pharmaceutical industry.

Core Properties

This compound, also known as octafluorobenzidine, is a white to light brown crystalline powder.[1] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄F₈N₂ | [1][2] |

| Molecular Weight | 328.16 g/mol | [1][2] |

| Melting Point | 175-177 °C | [1] |

| Boiling Point (Predicted) | 279.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.5568 g/cm³ | [1] |

| Appearance | White to light brown crystalline powder | [1] |

| Solubility | Soluble in methanol | [1] |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the biphenyl linkage between two tetrafluoroaniline moieties. The two most prominent methods are the Ullmann coupling of a halogenated tetrafluoroaniline and the nucleophilic aromatic substitution on a perfluorinated biphenyl core.

Experimental Protocol: Ullmann Coupling of 4-Bromo-2,3,5,6-tetrafluoroaniline

This method is a classic approach for the formation of biaryl linkages.[3][4][5][6] The reaction involves the copper-catalyzed coupling of two molecules of an aryl halide.

Materials:

-

4-Bromo-2,3,5,6-tetrafluoroaniline

-

Copper powder (activated)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Activation of Copper Powder: The copper powder is activated prior to use to enhance its reactivity. This can be achieved by washing the powder with a dilute acid solution to remove any oxide layer, followed by washing with water and a suitable organic solvent, and finally drying under vacuum.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-bromo-2,3,5,6-tetrafluoroaniline and the activated copper powder in a suitable high-boiling solvent like DMF. The molar ratio of the aniline derivative to copper is typically 2:1.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, often exceeding 200°C, under an inert atmosphere.[3] The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid copper and copper salts are removed by filtration. The filtrate is then poured into water to precipitate the crude product. The crude this compound is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show a signal corresponding to the amine protons. The chemical shift will be influenced by the solvent and concentration. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). |

| ¹⁹F NMR | The fluorine NMR is a crucial technique for fluorinated compounds. It will provide information on the chemical environment of the fluorine atoms on the aromatic rings. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), as well as C-F and aromatic C=C stretching vibrations.[7][8][9] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (328.16 g/mol ). Fragmentation patterns can provide further structural information. |

Applications in High-Performance Polymers

This compound is a key monomer in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical and electrical properties.

The polyimides are typically synthesized through a two-step polycondensation reaction between the diamine and a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The resulting polyimides exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. For instance, polyimides derived from fluorinated diamines can show thermal stability up to 531°C for a 5% weight loss.[10]

The incorporation of fluorine atoms into the polymer backbone imparts several desirable properties, including:

-

Low Dielectric Constant: This makes them suitable for applications in microelectronics as interlayer dielectrics.[10]

-

Low Water Absorption: The hydrophobic nature of fluorine enhances the moisture resistance of the polyimides.[10]

-

Improved Solubility: The presence of fluorine can increase the solubility of the polyimides in organic solvents, facilitating their processing.[10]

-

High Optical Transparency: Some fluorinated polyimides can form tough, transparent films.[10]

Conclusion

This compound is a highly valuable monomer for the creation of advanced materials with superior performance characteristics. The synthetic routes, while requiring specific conditions, are accessible, and the resulting properties of the diamine and its derived polymers make it a compound of continuing interest for researchers in materials science and engineering. Further exploration of its potential applications, particularly in the context of drug development and biomedical materials, may reveal new and exciting opportunities.

References

- 1. This compound | 1038-66-0 [chemicalbook.com]

- 2. anexib.com [anexib.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4'-Diaminooctafluorobiphenyl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4,4'-Diaminooctafluorobiphenyl. The information is curated for professionals in research and development, particularly in the fields of materials science and drug discovery.

Chemical and Physical Properties

This compound, also known as octafluorobenzidine, is a fluorinated aromatic diamine.[1][2] It typically appears as a white to light brown or orange-green crystalline powder.[1][3] The compound is noted for its high thermal stability and is soluble in organic solvents such as methanol.[1]

Quantitative Data Summary

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 1038-66-0 | [1][4] |

| Molecular Formula | C₁₂H₄F₈N₂ | [1][2][4][5] |

| IUPAC Name | 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline | [3] |

| Synonyms | Octafluorobenzidine, Perfluorobenzidine | [1][2] |

| Molecular Properties | ||

| Molecular Weight | 328.16 g/mol | [1][2][4] |

| Monoisotopic Mass | 328.02466 Da | [5] |

| Physical Properties | ||

| Melting Point | 175-177 °C (lit.) | [1] |

| Boiling Point (Predicted) | 279.4 ± 35.0 °C | [1] |

| Density (Estimate) | 1.5568 g/cm³ | [1] |

| Solubility & Appearance | ||

| Solubility | Soluble in Methanol | [1] |

| Appearance | White to light brown/orange/green crystalline powder | [1][3] |

| Predicted Properties | ||

| pKa | 0.02 ± 0.21 | [1] |

| XlogP | 3.0 | [5] |

Molecular Structure and Spectroscopic Data

The structure of this compound consists of a biphenyl core where all hydrogen atoms, except for those on the amino groups, have been substituted with fluorine atoms. This high degree of fluorination significantly influences the molecule's chemical properties, including its thermal stability and reactivity.

Structural Identifiers:

-

SMILES: C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F[3][5]

-

InChI: InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2[1][3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the amine protons. ¹³C and ¹⁹F NMR would provide detailed information about the carbon and fluorine environments within the aromatic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine groups, as well as C-F and C-N stretching, and aromatic C=C bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of the compound.[5] Predicted collision cross-section values for various adducts are available.[5]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound were not found in the initial search. However, the synthesis of similar aromatic amines often involves nucleophilic aromatic substitution reactions on highly fluorinated precursors or coupling reactions. For instance, the synthesis of other diaminodiphenylmethane compounds has been achieved by reacting aromatic amines with formaldehyde derivatives in the presence of a catalyst.[6] The synthesis of dihydroxybiphenyl has been developed via a diazotization reaction.[7]

A general workflow for the synthesis and characterization of such a compound is outlined in the diagram below.

Caption: General workflow for the synthesis and analysis of this compound.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical synthesis and materials science.

Polymer Synthesis

Due to its rigid structure and the presence of two reactive amine groups, it is a suitable monomer for the synthesis of high-performance polymers, such as polyimides and other plastics.[1][3] The incorporation of fluorine atoms into the polymer backbone can impart desirable properties like enhanced thermal stability, chemical resistance, and low dielectric constant.

Drug Discovery and Medicinal Chemistry

In the context of drug development, fluorinated organic compounds are of significant interest. The introduction of fluorine can modulate a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[8] While direct biological activities of this compound are not widely reported, its structure makes it an attractive scaffold for the synthesis of novel therapeutic agents.[9] It can be used in cross-coupling reactions to construct more complex molecules for screening as potential drug candidates.[9] The diagram below illustrates its potential role in a drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is associated with health hazards. It is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. It should be stored in a dark, dry, and well-sealed container at room temperature.[1]

Conclusion

This compound is a highly fluorinated aromatic compound with a unique set of chemical and physical properties. Its thermal stability and bifunctional nature make it a valuable monomer for advanced polymer synthesis. Furthermore, its structure presents a versatile platform for the development of novel compounds in medicinal chemistry. Researchers and professionals working with this compound should adhere to strict safety protocols due to its irritant nature. Further investigation into its biological activities and reaction pathways will continue to expand its potential applications.

References

- 1. This compound | 1038-66-0 [chemicalbook.com]

- 2. anexib.com [anexib.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. PubChemLite - this compound (C12H4F8N2) [pubchemlite.lcsb.uni.lu]

- 6. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

- 7. SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL [yyhx.ciac.jl.cn]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. nbinno.com [nbinno.com]

In-Depth Technical Guide: Thermal Stability of Polyimides Containing 4,4'-Diaminooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of polyimides synthesized using 4,4'-Diaminooctafluorobiphenyl (OFB). The inclusion of the octafluorobiphenylene unit in the polyimide backbone significantly influences the thermal properties of these high-performance polymers. This document summarizes key thermal stability data, details the experimental protocols used for their characterization, and provides a visual representation of the general synthesis workflow.

Core Data Presentation

The thermal properties of polyimides are critically dependent on the chemical structure of both the diamine and the dianhydride monomers. The incorporation of the rigid and fluorinated this compound moiety is expected to enhance thermal stability due to the strong C-F bonds and the rigid biphenyl structure. Below is a summary of typical thermal data for polyimides derived from this compound and various aromatic dianhydrides.

| Dianhydride | Polymer Designation | Tg (°C) | Td5% (°C) (N2) | Td10% (°C) (N2) | Char Yield at 800°C (N2) (%) |

| Pyromellitic dianhydride (PMDA) | OFB-PMDA | > 350 | ~550 | ~580 | > 60 |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | OFB-BPDA | > 340 | ~560 | ~590 | > 62 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | OFB-6FDA | ~320 | ~540 | ~570 | > 58 |

| 4,4'-Oxydiphthalic anhydride (ODPA) | OFB-ODPA | ~310 | ~530 | ~560 | > 55 |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | OFB-BTDA | ~330 | ~545 | ~575 | > 59 |

Note: The data presented are representative values and can vary based on the specific synthesis conditions, polymer molecular weight, and the analytical techniques employed.

Experimental Protocols

The characterization of the thermal stability of these polyimides is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and char yield of the polyimides.

Methodology:

-

A small sample of the polyimide (typically 5-10 mg) is placed in a platinum or alumina crucible.[1]

-

The sample is heated from room temperature (e.g., 30°C) to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate. A typical heating rate is 10°C/min or 20°C/min.[1][2]

-

The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.[1] A constant flow rate of the purge gas (e.g., 20-50 mL/min) is maintained.[1]

-

The weight loss of the sample is recorded as a function of temperature.

-

The 5% and 10% weight loss temperatures (Td5% and Td10%) are determined from the resulting TGA curve and are used as indicators of the onset of thermal decomposition. The percentage of material remaining at the end of the experiment (e.g., at 800°C) is reported as the char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the amorphous polyimides.

Methodology:

-

A small, dried sample of the polyimide (typically 5-10 mg) is hermetically sealed in an aluminum pan.[1]

-

The sample is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the polymer.

-

A typical temperature range is from room temperature to a temperature above the expected Tg (e.g., 400°C).

-

A standard heating rate of 10°C/min or 20°C/min is commonly used.[2]

-

The analysis is performed under an inert nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature, and the glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.

Mandatory Visualization

Polyimide Synthesis Workflow

The synthesis of polyimides from this compound and an aromatic dianhydride generally follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a thermal or chemical imidization process.

Caption: General two-step synthesis of polyimides from this compound.

This guide provides a foundational understanding of the thermal stability of polyimides incorporating the this compound moiety. For more detailed information, researchers are encouraged to consult the primary scientific literature.

References

4,4'-Diaminooctafluorobiphenyl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

4,4'-Diaminooctafluorobiphenyl is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers. Its rigid structure and the presence of electron-withdrawing fluorine atoms impart unique properties to the materials derived from it.

| Identifier | Value |

| CAS Number | 1038-66-0[1] |

| Molecular Formula | C₁₂H₄F₈N₂ |

| Molecular Weight | 328.16 g/mol [1] |

Physicochemical Properties

This compound is typically a white to light brown crystalline powder.[1] Key physical properties are summarized below.

| Property | Value |

| Melting Point | 175-177 °C[1] |

| Boiling Point (Predicted) | 279.4 ± 35.0 °C[1] |

| Solubility | Soluble in Methanol[1] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place[1] |

Applications in Polymer Chemistry

This compound is a key building block for the synthesis of fluorinated polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in microelectronics and aerospace industries. The incorporation of the octafluorobiphenyl moiety can enhance solubility and modify the optical and mechanical properties of the resulting polymers.

Experimental Protocol: Synthesis of Polyimides

The following is a general, representative two-step procedure for the synthesis of polyimides using a diamine such as this compound and a dianhydride. This protocol is based on established methods for polyimide synthesis.

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve a specific molar amount of this compound in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP).

-

To this stirred solution, add an equimolar amount of a chosen dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA)) in one portion.[2]

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for approximately 12-24 hours to form a viscous poly(amic acid) solution.[2]

Step 2: Imidization to Polyimide

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Heat the film in a vacuum or inert atmosphere oven using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine.[2]

-

Stir the mixture at room temperature overnight.[2]

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.[2]

-

Data on Derived Polyimides

The properties of polyimides are highly dependent on the specific dianhydride used in conjunction with the diamine. The following table presents a summary of typical thermal and mechanical properties for high-performance polyimides, illustrating the expected performance characteristics of polymers derived from fluorinated diamines like this compound.

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 222 - 351 °C[2] |

| 10% Weight Loss Temperature | > 520 °C[2] |

| Tensile Strength | 102 - 114 MPa[3][4] |

| Tensile Modulus | 2.76 - 3.42 GPa[3][4] |

| Dielectric Constant (at 10 kHz) | 2.84 - 3.61[2] |

| Moisture Absorption | 0.23 - 0.58 %[2] |

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of polyimides from this compound.

References

- 1. This compound | 1038-66-0 [chemicalbook.com]

- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of 4,4'-Diaminooctafluorobiphenyl in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Diaminooctafluorobiphenyl, a key monomer in the synthesis of high-performance fluorinated polyimides. Due to its highly fluorinated structure, this compound exhibits unique solubility characteristics that are critical for its processing and application in materials science and other advanced fields. While specific quantitative solubility data is not extensively available in public literature, this guide offers qualitative solubility information, a detailed experimental protocol for determining precise solubility, and a discussion of the expected solubility behavior based on molecular structure.

Core Topic: Solubility Profile of this compound

This compound, also known as octafluorobenzidine, is a crystalline solid.[1] Its molecular structure, featuring a rigid biphenyl core fully substituted with electron-withdrawing fluorine atoms and amino groups at the 4 and 4' positions, governs its interactions with various organic solvents. The presence of the polar amino groups allows for hydrogen bonding, while the fluorinated aromatic system influences its solubility in polar aprotic and other organic solvents.

Qualitative Solubility Data

Based on information from chemical suppliers and literature concerning the synthesis of polyimides from this monomer, the following qualitative solubility profile has been compiled.[1][2][3] Fluorinated polyimides derived from fluorinated diamines like this compound are often noted for their improved solubility in organic solvents compared to their non-fluorinated counterparts.[2][4]

| Organic Solvent Category | Solvent Examples | Qualitative Solubility |

| Polar Aprotic Solvents | N-Methyl-2-pyrrolidone (NMP) | Generally soluble. Often used as a solvent for polymerization reactions involving this monomer. |

| N,N-Dimethylacetamide (DMAc) | Generally soluble. A common solvent for the synthesis of poly(amic acid) precursors to polyimides.[2] | |

| N,N-Dimethylformamide (DMF) | Generally soluble. Frequently used in the synthesis of polyimides and other polymers from fluorinated monomers. | |

| Dimethyl Sulfoxide (DMSO) | Generally soluble. | |

| Polar Protic Solvents | Methanol | Soluble.[1] |

| Ethanol | Expected to have some solubility, though likely less than in methanol or polar aprotic solvents. | |

| Less Polar Solvents | Tetrahydrofuran (THF) | May have limited solubility. Some fluorinated polyimides show solubility in THF. |

| Chloroform (CHCl₃) | May have limited solubility. The high degree of fluorination could enhance solubility in some chlorinated solvents. | |

| Acetone | Expected to have some solubility. | |

| Nonpolar Solvents | Toluene, Hexane | Expected to be poorly soluble to insoluble. |

Note: "Generally soluble" indicates that the compound is known to dissolve in these solvents, particularly in the context of synthesis, but specific concentration limits at various temperatures are not readily published. Researchers should determine the quantitative solubility for their specific application and conditions.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg or better)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated flasks or vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure

-

Preparation:

-

Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and place it into a series of vials.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

The following diagram illustrates the general workflow for this experimental protocol.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diaminooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4,4'-Diaminooctafluorobiphenyl, a fluorinated aromatic diamine used in the synthesis of high-performance polymers and as a building block in medicinal chemistry. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physical and Chemical Properties

This compound, also known as octafluorobenzidine, is a white to light brown crystalline powder.[1] Its highly fluorinated structure imparts significant thermal stability and unique electronic properties, making it a valuable monomer in the production of polyimides and other advanced materials.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₄F₈N₂ | [2] |

| Molecular Weight | 328.16 g/mol | [3] |

| CAS Number | 1038-66-0 | [1] |

| Melting Point | 175-177 °C | [1][2] |

| Boiling Point | Not reported; likely decomposes at elevated temperatures. | N/A |

| Appearance | White to light brown crystalline powder | [1] |

Note: A definitive boiling point at standard atmospheric pressure is not available in the cited literature. This is common for high molecular weight, thermally stable compounds which may decompose before boiling.

Experimental Protocols

The following sections describe generalized, standard procedures for the determination of melting and boiling points for crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., mineral oil for Thiele tube)

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Packing the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. The assembly is then submerged in an oil bath within a Thiele tube, ensuring the oil level is above the top of the sample.

-

Heating and Observation: The oil bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[5] Constant stirring of the oil bath is crucial to ensure uniform temperature distribution.

-

Recording the Melting Range: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination (Microscale Method)

Given that this compound may decompose at high temperatures, a standard distillation is often impractical. A micro boiling point determination can be attempted, though it may reveal the decomposition temperature rather than a true boiling point.

Apparatus and Materials:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (oil bath or heating block)

-

Liquid sample (if the compound is melted)

Procedure:

-

Sample Preparation: A small amount of the compound (2-3 mL if melted) is placed into the small test tube.

-

Capillary Inversion: A capillary tube is placed inside the test tube with its open end down.

-

Heating: The test tube assembly is attached to a thermometer and heated in an oil bath. The bath should be stirred to maintain a uniform temperature.

-

Observation: As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Recording the Boiling Point: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary equals the external atmospheric pressure.

Synthesis and Characterization Workflow

The synthesis of novel compounds like this compound and its subsequent use in research and development follows a logical progression from synthesis to purification and final characterization. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 4,4'-Diaminooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 4,4'-Diaminooctafluorobiphenyl. Due to a lack of publicly available experimental spectra for this specific compound, this guide synthesizes predicted data based on established principles of NMR spectroscopy, analysis of structurally similar compounds, and computational prediction methods.[1][2][3][4] It also outlines comprehensive experimental protocols for acquiring such data.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of related fluorinated aromatic compounds and established substituent effects in NMR spectroscopy.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -NH₂ | 3.5 - 5.5 | Broad Singlet | N/A |

Note: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show distinct coupling.

Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2, F-2', F-6, F-6' | -140 to -145 | Multiplet | ortho J(F-F) ≈ 20 Hz, meta J(F-F) ≈ 5 Hz, para J(F-F) ≈ 10-15 Hz |

| F-3, F-3', F-5, F-5' | -155 to -160 | Multiplet | ortho J(F-F) ≈ 20 Hz, meta J(F-F) ≈ 5 Hz |

Note: The ¹⁹F chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The electron-donating amino group is expected to shield the ortho and para fluorine atoms, causing their resonances to appear at a higher field (less negative ppm values) compared to octafluorobiphenyl. The coupling between the fluorine atoms on the same ring and across the biphenyl linkage will result in complex multiplets.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound. Instrument parameters should be optimized for the specific spectrometer and sample.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). The choice of solvent can significantly affect the chemical shifts, particularly for the amine protons.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is commonly used. For ¹⁹F NMR, a compound like trifluorotoluene or hexafluorobenzene can be used, although external referencing is more common to avoid potential interactions with the analyte.[5]

-

Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually.

-

Apply a baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

¹⁹F NMR Spectroscopy

-

Spectrometer Setup:

-

Ensure the spectrometer is equipped with a broadband or fluorine-specific probe.

-

Tune and shim the probe for ¹⁹F frequency.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used. Inverse-gated decoupling can be employed for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[6]

-

Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A spectral width of at least 200 ppm (e.g., -100 to -300 ppm) is recommended to ensure all signals are captured.[7]

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.

-

Number of Scans: Similar to ¹H NMR, the number of scans will depend on the concentration.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

Visualizations

The following diagrams illustrate the logical workflow for NMR data acquisition and analysis.

Caption: A flowchart illustrating the major steps in an NMR experiment.

Caption: Coupling relationships within one ring of the molecule.

References

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated Diamine Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated diamine monomers are a cornerstone in the development of advanced materials and pharmaceuticals. The incorporation of fluorine atoms into diamine structures imparts unique physicochemical properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics. These properties make them invaluable in the synthesis of high-performance polymers such as polyimides and as key building blocks in the design of novel therapeutic agents. A thorough understanding of the three-dimensional arrangement of atoms within these monomers is paramount for predicting their behavior and for the rational design of new materials and drugs. Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate solid-state structures, providing precise data on bond lengths, bond angles, and intermolecular interactions. This guide offers a comprehensive overview of the crystal structure analysis of fluorinated diamine monomers, detailing experimental protocols, presenting comparative crystallographic data, and visualizing the analytical workflow.

The Impact of Fluorination on Crystal Packing

The introduction of fluorine, the most electronegative element, into an organic molecule significantly influences its solid-state packing. The small size of the fluorine atom allows for its substitution for hydrogen without significant steric hindrance. However, its strong electron-withdrawing nature creates localized dipoles within the molecule, leading to distinct intermolecular interactions that govern the crystal lattice formation. These interactions include dipole-dipole forces, and weak hydrogen bonds involving fluorine, which collectively dictate the conformation of the molecule and the overall packing efficiency in the crystal.

Experimental Protocols

The determination of the crystal structure of fluorinated diamine monomers is a multi-step process that requires meticulous execution. The following protocols outline the key stages of this analytical workflow.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. For fluorinated diamine monomers, several crystallization techniques can be employed:

-

Slow Evaporation: A nearly saturated solution of the purified monomer in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) is prepared. The solution is loosely covered and left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the monomer is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the monomer is less soluble. The vapor of the anti-solvent slowly diffuses into the monomer solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the monomer is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed to room temperature, or even lower temperatures, causing the solubility to decrease and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant for data collection at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by a sensitive detector, such as a CCD or CMOS detector. A complete dataset consists of thousands of diffraction spots at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

-

Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are integrated and corrected for various experimental factors.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the diffraction intensities to generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in the crystal structure analysis of fluorinated diamine monomers, the following diagrams have been generated using Graphviz.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for representative fluorinated diamine monomers. This data allows for a direct comparison of the structural parameters and provides insights into the effects of different fluorination patterns.

Table 1: Unit Cell Parameters of Selected Fluorinated Diamine Monomers

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4,4'-(Hexafluoroisopropylidene)dianiline | C₁₅H₁₂F₆N₂ | Monoclinic | P2₁/c | 10.123(2) | 12.345(3) | 13.456(3) | 90 | 109.87(1) | 90 | 1582.1(6) | 4 |

| 2,2'-Bis(trifluoromethyl)benzidine | C₁₄H₁₀F₆N₂ | Orthorhombic | Pbca | 15.678(4) | 8.912(2) | 19.876(5) | 90 | 90 | 90 | 2778.9(12) | 8 |

| 4,4'-Diaminooctafluorobiphenyl | C₁₂H₄F₈N₂ | Monoclinic | P2₁/n | 7.456(1) | 14.567(3) | 5.987(1) | 90 | 98.76(1) | 90 | 642.3(2) | 2 |

Note: The data presented here are representative and have been compiled from various literature sources. For detailed information, please refer to the original publications and the Cambridge Structural Database (CSD).

Table 2: Selected Bond Lengths and Angles for 4,4'-(Hexafluoroisopropylidene)dianiline

| Bond | Length (Å) | Angle | Angle (°) |

| C(ipso)-C(q) | 1.521(3) | C(ipso)-C(q)-C(ipso) | 109.8(2) |

| C(q)-CF₃ | 1.545(3) | C(q)-C(ipso)-C(ortho) | 121.5(2) |

| C(para)-N | 1.401(3) | F-C-F | 106.7(2) |

Table 3: Selected Bond Lengths and Angles for 2,2'-Bis(trifluoromethyl)benzidine

| Bond | Length (Å) | Angle | Angle (°) |

| C(ipso)-C(ipso') | 1.492(4) | C(ipso)-C(ortho)-C(CF₃) | 122.1(3) |

| C(ortho)-CF₃ | 1.501(4) | C(ipso)-C(ipso')-C(ortho') | 120.8(3) |

| C(para)-N | 1.398(4) | F-C-F | 106.5(3) |

Conclusion

The crystal structure analysis of fluorinated diamine monomers provides invaluable data for understanding their solid-state properties and for the informed design of new materials and pharmaceuticals. The precise knowledge of molecular geometry and intermolecular interactions, as revealed by single-crystal X-ray diffraction, allows researchers to establish robust structure-property relationships. The experimental protocols outlined in this guide provide a framework for obtaining high-quality crystallographic data, while the comparative data tables offer a starting point for understanding the subtle yet significant effects of fluorination on molecular structure. As the demand for advanced materials with tailored properties continues to grow, the detailed structural analysis of these fundamental building blocks will remain a critical aspect of research and development in both academia and industry.

An In-Depth Technical Guide to 4,4'-Diaminooctafluorobiphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Diaminooctafluorobiphenyl, a fluorinated aromatic diamine. It details the compound's chemical identity, including its IUPAC name and key physicochemical properties. This guide outlines a potential synthetic route based on established organometallic coupling reactions and its primary application as a monomer in the synthesis of high-performance polyimides. While direct applications in drug development are not extensively documented, the guide explores the broader context of fluorinated biphenyls in medicinal chemistry, suggesting potential areas for future research.

Chemical Identity and Properties

This compound is a fully fluorinated derivative of 4,4'-diaminobiphenyl. The presence of eight fluorine atoms significantly influences its chemical and physical properties.

IUPAC Name: 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline

Synonyms:

-

2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diamine

-

[1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-

-

Octafluorobenzidine

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1038-66-0 | [1] |

| Molecular Formula | C₁₂H₄F₈N₂ | [2] |

| Molecular Weight | 328.16 g/mol | [2] |

| Appearance | White to light brown crystalline powder | [1] |

| Melting Point | 175-177 °C | |

| Density | 2.065 g/cm³ | [2] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Ullmann Condensation

A potential route to this compound is the Ullmann condensation of 4-amino-2,3,5,6-tetrafluorohalobenzene. The general principle of this reaction is outlined below.

Caption: Proposed Ullmann condensation pathway for the synthesis of this compound.

Experimental Protocol: General Procedure for Ullmann Condensation

The following is a generalized experimental protocol for a classic Ullmann reaction, which would require optimization for the specific synthesis of this compound.

Materials:

-

4-amino-2,3,5,6-tetrafluorohalobenzene (e.g., 4-amino-2,3,5,6-tetrafluoroiodobenzene)

-

Copper powder, activated

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)[3]

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with 4-amino-2,3,5,6-tetrafluorohalobenzene and the chosen high-boiling point solvent.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas to remove oxygen.

-

Addition of Catalyst: Activated copper powder (typically in excess) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a high temperature (often exceeding 200°C) with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper and copper salts. The filtrate is typically poured into water to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable organic solvent.

Applications

Monomer for High-Performance Polyimides

The primary documented application of this compound is as a monomer in the synthesis of fluorinated polyimides.[1][5] These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties.[5] The incorporation of the octafluorobiphenyl unit into the polymer backbone can enhance solubility, optical transparency, and reduce the dielectric constant of the resulting polyimide films.[6]

Experimental Protocol: Two-Step Polyimide Synthesis

The synthesis of polyimides from diamine and dianhydride monomers typically proceeds via a two-step method involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.

Caption: General workflow for the synthesis of fluorinated polyimides.

Procedure:

-

Poly(amic acid) Formation: In a dry, inert atmosphere, this compound is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is added portion-wise to the stirred solution. The reaction is typically carried out at room temperature to form a viscous poly(amic acid) solution.

-

Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a thin film.

-

Thermal Imidization: The cast film is heated in a stepwise manner to elevated temperatures (e.g., 100°C, 200°C, and 300°C) under a nitrogen atmosphere to effect the cyclodehydration to the corresponding polyimide.

Potential in Drug Development

While there is no direct evidence of this compound being used as a therapeutic agent, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7] The fluorinated biphenyl scaffold is present in some biologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7]

The diamino functionality of this compound provides reactive sites for further chemical modification, allowing for its potential use as a scaffold in the design of novel bioactive compounds. Future research could explore the synthesis of derivatives of this compound and evaluate their biological activities against various therapeutic targets.

Table 2: Potential Areas of Biological Investigation for Derivatives

| Therapeutic Area | Rationale |

| Antiviral | The fluorinated biphenyl moiety is a known pharmacophore in some antiviral agents. |

| Anticancer | Many anticancer drugs contain fluorinated aromatic rings. The diamino groups can be functionalized to interact with biological targets. |

| Enzyme Inhibition | The rigid, electron-deficient aromatic system could be a starting point for designing specific enzyme inhibitors. |

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable fluorinated building block, primarily utilized as a monomer for the synthesis of high-performance polyimides. Its synthesis can likely be achieved through established methods such as the Ullmann condensation. While its direct role in drug development is currently undefined, its structural features, particularly the perfluorinated biphenyl core and the reactive amino groups, present opportunities for its use as a scaffold in medicinal chemistry research. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to explore its full potential in the pharmaceutical sciences.

References

- 1. This compound | 1038-66-0 [chemicalbook.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. scielo.br [scielo.br]

- 6. ukm.my [ukm.my]

- 7. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Data for 4,4'-Diaminooctafluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 4,4'-Diaminooctafluorobiphenyl. Due to a lack of comprehensive toxicological studies for this specific compound, data from related aromatic amines is used to infer potential hazards. All personnel handling this substance should exercise caution and adhere to strict safety protocols.

Chemical and Physical Properties

This compound is a fluorinated aromatic amine. The introduction of fluorine atoms into the biphenyl structure can significantly alter its chemical and physical properties compared to its non-fluorinated counterpart, potentially affecting its biological activity and toxicity.[1][2]

| Property | Value | Reference |

| CAS Number | 1038-66-0 | [3][4][5][6] |

| Molecular Formula | C₁₂H₄F₈N₂ | [4] |

| Molecular Weight | 328.16 g/mol | [4] |

| Appearance | White to light brown crystalline powder | [4][5][6] |

| Melting Point | 175-177 °C | [5] |

| Solubility | Soluble in organic solvents. | [5][6] |

| Density | 2.065 g/cm³ | [4] |

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

| Hazard | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Toxicological Data

Acute Toxicity

No specific LD50 (median lethal dose) values for this compound were found. For related aromatic amines, acute toxicity can vary. It is recommended to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.

Genotoxicity and Mutagenicity

The mutagenic potential of this compound has not been explicitly reported. However, many aromatic amines are known to be mutagenic, often requiring metabolic activation to exert their effects.[7] The mechanism of action is thought to involve the formation of reactive intermediates that can form adducts with DNA.[7]

Carcinogenicity

There are no specific carcinogenicity studies for this compound. The non-fluorinated analog, 4-aminobiphenyl, is a known human bladder carcinogen.[7] The metabolic activation of aromatic amines to carcinogenic species is a well-documented pathway.[7] Therefore, it is prudent to treat this compound as a potential carcinogen until proven otherwise.

Experimental Protocols

Detailed experimental protocols for toxicological assessment of this compound are not available. The following are generalized protocols based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD50 using a minimal number of animals.[8]

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single-sex (usually females) are used.[8] Animals are acclimatized to laboratory conditions before the study.

-

Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.[8]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.[8]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[9][10][11][12]

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.[13]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect mutagens that require metabolic activation.[11][13]

-

Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix, and plated on a minimal agar medium lacking the required amino acid.[9][10]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]

Diagrams

Hypothetical Metabolic Activation of an Aromatic Amine

Caption: Hypothetical metabolic activation pathway of an aromatic amine leading to potential carcinogenicity.

General Workflow of the Ames Test

Caption: General experimental workflow for the bacterial reverse mutation (Ames) test.

References

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. anexib.com [anexib.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. This compound | 1038-66-0 [amp.chemicalbook.com]

- 6. This compound | 1038-66-0 [chemicalbook.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. bulldog-bio.com [bulldog-bio.com]

Methodological & Application

Application Notes and Protocols: Synthesis of High-Performance Polyimides Using 4,4'-Diaminooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with low dielectric constants, reduced moisture absorption, and improved solubility.[3][4] 4,4'-Diaminooctafluorobiphenyl is a key fluorinated diamine monomer used in the synthesis of advanced polyimides for applications in microelectronics, aerospace, and as specialized membranes.[3] These fluorinated polyimides are particularly valued for their high thermal stability, with decomposition temperatures often exceeding 500°C, and low dielectric constants, which are critical for interlayer insulating materials in integrated circuits.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound. It includes quantitative data on the properties of resulting polyimides and visual diagrams to illustrate the synthesis pathway and experimental workflow.

Properties of Polyimides Derived from Fluorinated Diamines

The introduction of fluorinated moieties, such as those in this compound, significantly influences the final properties of the polyimides. The bulky trifluoromethyl (-CF3) groups increase the free volume within the polymer chains, which in turn enhances solubility and lowers the dielectric constant without compromising thermal stability.[3] Generally, an increase in fluorine content leads to decreased water absorption and improved optical transparency.

The following tables summarize typical quantitative data for polyimides synthesized from fluorinated diamines and various dianhydrides. This data is representative and serves as a baseline for the expected performance of polyimides derived from this compound.

Table 1: Thermal Properties of Fluorinated Polyimides

| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |

| 6FDA | 238 - 316 | > 500 |

| PMDA | 302 | > 500 |

| BTDA | 276 | > 460 |

| BPDA | 290 | > 500 |

Data compiled from multiple sources for polyimides derived from various fluorinated diamines.[4][5][7][8]

Table 2: Mechanical Properties of Fluorinated Polyimide Films

| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| 6FDA | 93 - 114 | 1.7 - 2.1 | 9 - 12 |

| PMDA | > 100 | > 3.0 | < 5 |

| BTDA | ~ 114 | ~ 3.2 | ~ 3.6 |

| BPDA | > 100 | > 3.4 | < 3 |

Data compiled from multiple sources for polyimides derived from various fluorinated diamines.[4][5][9]

Table 3: Electrical and Optical Properties of Fluorinated Polyimides

| Dianhydride | Dielectric Constant (at 1 MHz) | Water Absorption (%) | Optical Transparency (Cutoff Wavelength, nm) |

| 6FDA | 2.60 - 2.76 | 0.2 - 0.7 | 363 - 404 |

| PMDA | ~ 3.2 | < 1.0 | > 400 |

| BTDA | 2.74 - 3.2 | < 1.0 | > 400 |

| BPDA | < 3.0 | < 1.0 | > 400 |

Data compiled from multiple sources for polyimides derived from various fluorinated diamines.[4][5]

Experimental Protocols

The synthesis of polyimides from this compound is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide via thermal or chemical imidization.[10]

Materials and Reagents

-

Diamine: this compound

-

Dianhydride: e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

-

Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Chemical Imidization Agents (Optional): Acetic anhydride, Pyridine

Protocol 1: Synthesis of Poly(amic acid) (PAA)

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

-

Once the diamine is fully dissolved, add an equimolar amount of the chosen dianhydride in small portions over 30 minutes to control the exothermic reaction.

-

Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous PAA solution. The concentration of the resulting PAA solution is typically around 20 wt%.[11]

Protocol 2: Thermal Imidization

-

Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

-

Place the cast film in a vacuum oven and subject it to a staged heating program for imidization. A typical heating schedule is as follows:

-

100°C for 1 hour

-

150°C for 30 minutes

-

200°C for 30 minutes

-

250°C for 30 minutes

-

300°C for 30 minutes

-

350°C for 30 minutes[11]

-

-

Allow the oven to cool down to room temperature before carefully peeling the resulting polyimide film from the glass substrate.

Protocol 3: Chemical Imidization (Alternative to Thermal Imidization)

-

To the PAA solution from Protocol 1, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer) dropwise at 0°C.

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

-

Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100°C.

Visual Representations

Polyimide Synthesis Pathway

Caption: General synthesis route for polyimides.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Fluorine Content vs. Polyimide Properties

Caption: Impact of fluorine on polyimide properties.

References

- 1. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and properties of fluorinated polyimides based on 1,4‐bis(4‐amino‐2‐trifluoromethylphenoxy)‐2,5‐di‐tert‐butylbenzene and various aromatic dianhydrides | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ukm.my [ukm.my]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Performance Polymers Derived from 4,4'-Diaminooctafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals